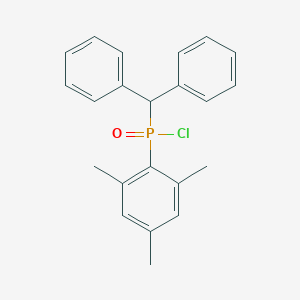
(Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinic chloride group attached to a diphenylmethyl and a 2,4,6-trimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride typically involves the reaction of diphenylmethylphosphine with 2,4,6-trimethylphenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the phosphinic chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding phosphinic amides or esters.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction Reactions: Reduction of the phosphinic chloride group can yield phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as acetonitrile or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions to achieve the desired oxidation.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution Reactions: Phosphinic amides, esters, and thiolates.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Phosphine derivatives.
科学的研究の応用
(Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphine-containing compounds.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing molecules.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to modify the properties of the final product.
作用機序
The mechanism of action of (Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride involves its interaction with nucleophiles, leading to the formation of various phosphinic derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity.
類似化合物との比較
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: A related compound used as a photoinitiator in polymerization reactions.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications in the polymer industry.
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate: Used as an extractant in liquid-liquid extraction processes.
Uniqueness
(Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form stable phosphinic derivatives makes it valuable in both research and industrial applications.
特性
CAS番号 |
90929-02-5 |
|---|---|
分子式 |
C22H22ClOP |
分子量 |
368.8 g/mol |
IUPAC名 |
2-[benzhydryl(chloro)phosphoryl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C22H22ClOP/c1-16-14-17(2)21(18(3)15-16)25(23,24)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15,22H,1-3H3 |
InChIキー |
RZXJQZMHSGHCJH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)P(=O)(C(C2=CC=CC=C2)C3=CC=CC=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



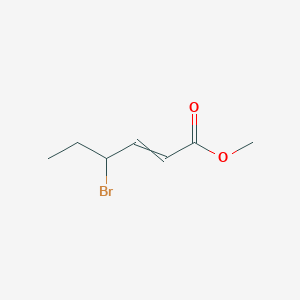

![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
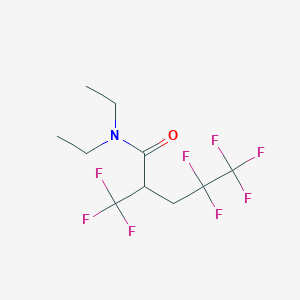
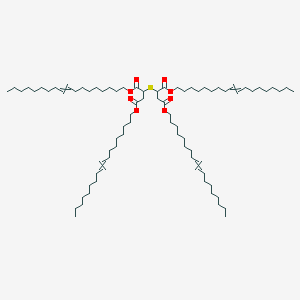
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
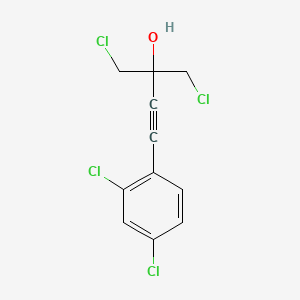
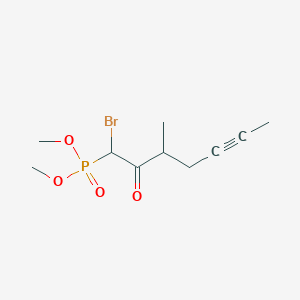
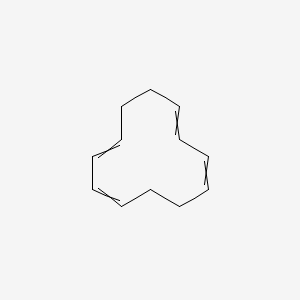

![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)

